cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide
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Overview
Description
Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide is a small molecular compound with the chemical formula C19H20N2O3 . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl groups and a carboxamide functional group.
Preparation Methods
The synthesis of Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide involves several steps. One common synthetic route includes the reaction of morpholine with benzyl chloride to form N-benzylmorpholine. This intermediate is then further reacted with benzyl bromide and a suitable oxidizing agent to introduce the second benzyl group and form the oxomorpholine ring.
Chemical Reactions Analysis
Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as voltage-gated calcium channels. The compound modulates the activity of these channels, affecting calcium ion flow and influencing various cellular processes. This modulation can lead to changes in cellular signaling pathways, which may have therapeutic implications .
Comparison with Similar Compounds
Cis-N,5-dibenzyl-6-oxomorpholine-3-carboxamide can be compared with other similar compounds, such as:
N-benzylmorpholine: Lacks the second benzyl group and the carboxamide functional group, making it less complex.
N,N-dibenzylmorpholine: Similar structure but without the oxo group, leading to different chemical properties.
6-oxomorpholine-3-carboxamide: Lacks the benzyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3S,5S)-N,5-dibenzyl-6-oxomorpholine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-12-15-9-5-2-6-10-15)17-13-24-19(23)16(21-17)11-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m0/s1 |
InChI Key |
ORMAGLLOPOBCBO-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@H](N[C@H](C(=O)O1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
C1C(NC(C(=O)O1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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